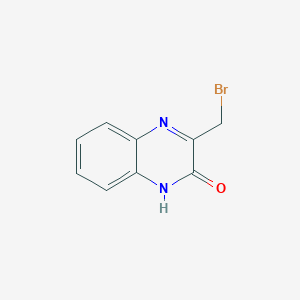

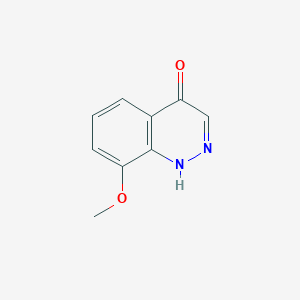

3-(溴甲基)-2-喹喔啉醇

描述

A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .科学研究应用

高效液相色谱中的荧光衍生化

3-(溴甲基)-2-喹喔啉醇的衍生物,特别是 3-溴甲基-6,7-二甲氧基-1-甲基-2(1H)-喹喔啉酮,已被确认为高效液相色谱中羧酸的选择性和高灵敏度荧光衍生化试剂。该试剂对各种饱和脂肪酸特别有效,还可以与不饱和脂肪酸、二羧酸、芳香羧酸和羟基羧酸以及酸性核苷酸反应,形成荧光衍生物 (山口等人,1985)。

杂环富勒烯衍生物的合成

溴甲基)-3-(二溴甲基)喹喔啉,一种相关的化合物,是杂环富勒烯衍生物合成中的一个重要中间体。这在 Diels-Alder 反应中很重要,Diels-Alder 反应是一种用于合成复杂有机结构的常见方法 (黄丽莎,2002)。

醛糖还原酶抑制剂的开发

使用可以产生一系列 3-氯喹喔啉-2(1H)-酮的过程合成的喹喔啉酮衍生物已显示出作为有效醛糖还原酶抑制剂的潜力。这在治疗糖尿病及其并发症中尤为重要。在这些衍生物中,具有 N1-乙酸头基和取代的 C3-苯氧基侧链的化合物已显示出显着的效力 (杨等人,2012)。

抗菌和抗真菌特性

已经合成了几种具有不同取代基的 2,3-双(溴甲基)喹喔啉衍生物,并评估了它们的抗菌和抗真菌活性。其中一些化合物,特别是那些具有三氟甲基和氟基的化合物,分别对革兰氏阳性菌和广泛的抗真菌活性谱显示出高活性 (石川等人,2012)。

荧光探针开发

喹喔啉酮的光物理性质已被探索,导致它们在开发基于喹喔啉酮的化学探针用于特异性检测硫化氢中得到应用。这展示了喹喔啉酮在传感器技术中的潜力 (雷诺等人,2017)。

有机反应中的催化

喹喔啉衍生物已用于催化有机反应,例如通过钯-硫族元素纳米颗粒进行铃木-宫浦偶联反应。这突出了它们在促进复杂化学转化中的作用 (萨利姆等人,2013)。

作用机制

Target of Action

Brominated compounds are known to interact with various proteins and enzymes, potentially modulating their activity .

Mode of Action

Brominated compounds often act through electrophilic substitution reactions . The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecules .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Brominated compounds like halomon have been studied for their pharmacokinetic properties . These studies could provide insights into the potential pharmacokinetics of 3-(Bromomethyl)-2-quinoxalinol.

Result of Action

Brominated compounds can induce various cellular responses, including changes in enzyme activity, protein function, and cellular signaling .

安全和危害

未来方向

属性

IUPAC Name |

3-(bromomethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTAKCFOTFCVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211287 | |

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62235-61-4 | |

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62235-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)

![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)